Isotopic Mass Shift for LC-MS/MS Internal Standard Applications
N-Trideuteromethyloxetan-3-amine (C₄H₆D₃NO) provides a distinct +3.02 Da mass shift relative to its non-deuterated analog, N-methyloxetan-3-amine (C₄H₉NO), which is essential for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This mass difference ensures baseline resolution between the analyte and the internal standard in the mass spectrometer, enabling accurate and precise quantification without interference [1].
| Evidence Dimension | Monoisotopic Mass |
|---|---|
| Target Compound Data | 90.087 Da (C₄H₆D₃NO) |
| Comparator Or Baseline | N-Methyloxetan-3-amine: 87.068 Da (C₄H₉NO) |
| Quantified Difference | +3.019 Da |
| Conditions | Calculated exact mass for elemental composition |
Why This Matters
This mass difference is the minimum required for a stable isotope-labeled internal standard (SIL-IS) to avoid isotopic cross-talk, ensuring the validity of quantitative assays in drug metabolism and pharmacokinetic studies.
- [1] Restek. Choosing an Internal Standard. Technical Article. 2015. View Source
